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Compound of Interest

Compound Name:
Barbituric acid, 5-ethyl-5-

isopropenyl-

CAS No.: 66968-60-3

Cat. No.: B14022307

Get Quote

Executive Summary & Chemical Significance
The 5,5-disubstituted barbituric acids represent a foundational scaffold in sedative-hypnotic

pharmacotherapy. Within this class, analogs possessing alkene side chains (e.g., allyl, 1-

methylbutenyl) at the C5 position—such as Secobarbital, Allobarbital, and Vinbarbital—exhibit

distinct pharmacokinetic profiles compared to their saturated counterparts.

The incorporation of an alkene group introduces two critical physicochemical vectors:

Enhanced Lipophilicity: The

-electron density and planarity of the alkene moiety often increase

, facilitating rapid blood-brain barrier (BBB) penetration and faster onset of action.

Metabolic Lability: The double bond serves as a "soft spot" for cytochrome P450 oxidative

attack, typically resulting in shorter duration of action due to rapid hepatic clearance via

epoxidation.
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This guide details the synthetic architecture, structure-activity relationships (SAR), and

metabolic fate of these analogs, providing a reproducible workflow for their development.

Structure-Activity Relationship (SAR) Analysis
The pharmacological potency of barbiturates is governed by the acidity of the N-H protons and

the lipophilicity of the C5 substituents. For alkene-containing analogs, specific structural

features dictate efficacy.

The Lipophilic-Electronic Balance
Total Carbon Count: Maximal hypnotic activity is observed when the sum of carbon atoms on

the C5 substituents is between 6 and 10.[1]

Unsaturation Effect: Replacing a saturated alkyl chain (e.g., propyl) with an equivalent

alkenyl chain (e.g., allyl) typically increases potency. For instance, Talbutal (5-allyl-5-sec-

butyl) is more potent than its saturated analog.

Branching: Branching adjacent to the double bond (e.g., the 1-methylbutyl group in

Secobarbital) enhances lipid solubility and metabolic rate, resulting in a short-acting, high-

potency profile.

SAR Decision Logic
The following diagram illustrates the decision matrix for optimizing C5 substituents.
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Figure 1: SAR decision tree for optimizing 5,5-disubstituted barbiturates. Note the critical role of

unsaturation and carbon count.

Synthetic Framework: The Modified Malonate Route
The synthesis of 5,5-disubstituted barbiturates classically proceeds via the condensation of a

disubstituted malonic ester with urea. For alkene derivatives, the order of alkylation is critical to

prevent isomerization or polymerization of the double bond.
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Protocol: Synthesis of 5-Phenyl-5-Allylbarbituric Acid
(Phenallymal)
This protocol is adapted for high purity and yield, utilizing a sodium ethoxide-mediated

condensation.

Reagents:

Diethyl phenylmalonate (Starting Material)

Allyl Bromide (Alkylation Agent)[2]

Urea (Condensation Agent)

Sodium Ethoxide (Base, freshly prepared from Na metal)[3]

Absolute Ethanol (Solvent)

Self-Validating Workflow:

Phase A: Synthesis of Diethyl Allylphenylmalonate
Preparation: In a dry 3-neck flask under

, dissolve 1.1 eq of sodium metal in absolute ethanol to generate NaOEt.

Alkylation: Add 1.0 eq of diethyl phenylmalonate dropwise. Stir for 30 min to form the enolate

(Solution turns clear/yellow).

Addition: Add 1.1 eq of allyl bromide dropwise at a rate that maintains a gentle reflux.

Checkpoint: The reaction is exothermic; rapid addition may cause "bumping."

Reflux: Heat to reflux for 3 hours.

Validation (TLC): Check reaction progress (Mobile phase: Hexane/EtOAc 8:2).

Disappearance of the malonate spot (

) confirms conversion.
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Workup: Remove ethanol in vacuo. Resuspend residue in water and extract with diethyl

ether. Dry over

and distill.

Phase B: Condensation with Urea
Setup: Prepare a solution of 34.8g urea (excess) in absolute ethanol.

Condensation: Add 130g of Diethyl Allylphenylmalonate (from Phase A) and the urea solution

to a freshly prepared solution of sodium ethoxide (13g Na in EtOH).

Reaction: Reflux for 6–8 hours. A white precipitate (the sodium salt of the barbiturate) should

form.

Quench: Distill off the ethanol. Dissolve the residue in water.

Precipitation: Acidify the aqueous solution with dilute HCl to pH 2. The free acid will

precipitate as an oil that crystallizes upon cooling.

Purification: Recrystallize from ethanol/water.

Target Yield: ~41%

Target Melting Point: 153–155°C [1].

Synthetic Pathway Diagram
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Figure 2: Synthetic route for 5-phenyl-5-allylbarbituric acid via malonic ester condensation.

Pharmacological Mechanism: GABA-A
Modulation[4]
Alkene-substituted barbiturates function as Positive Allosteric Modulators (PAMs) of the

receptor. Unlike benzodiazepines, which increase channel opening frequency, barbiturates
increase the mean open duration of the chloride channel.

Mechanism of Action:

Binding: The drug binds to the

-subunit of the

receptor (distinct from the GABA and Benzodiazepine sites).

Conformational Change: Binding stabilizes the receptor in the "open" conformation.

Chloride Influx: Enhanced

influx leads to hyperpolarization of the postsynaptic membrane.[4][5]

Inhibition: The neuron becomes refractory to excitation, producing sedation.

Note: At high concentrations, barbiturates can directly open the channel without GABA (GABA-

mimetic), contributing to their lower therapeutic index compared to benzodiazepines.

Metabolic Fate: The Epoxide Pathway
The metabolic clearance of alkene-barbiturates is a critical safety consideration. The double

bond is susceptible to oxidation by hepatic Cytochrome P450 (CYP) enzymes.

Bioactivation and Toxicity
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Epoxidation: The alkene side chain (e.g., in Secobarbital) is oxidized to an epoxide (e.g., 5-

(2,3-epoxypropyl) derivative).

Hydrolysis: The epoxide is typically hydrated by epoxide hydrolase to a diol (dihydrodiol),

which is more polar and excreted in urine.

Suicide Inhibition: The reactive epoxide intermediate can alkylate the heme porphyrin of

CYP450, leading to mechanism-based inactivation (suicide inhibition) of the enzyme. This

explains why chronic use can alter the metabolism of other drugs [2].

Metabolic Pathway Diagram
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Figure 3: Metabolic pathway of alkene side chains showing the bifurcation between

detoxification (diol) and enzyme inactivation.

Comparative Data: Alkene vs. Saturated Analogs
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The following table contrasts key pharmacological parameters of alkene-substituted analogs

against standard saturated barbiturates.

Compound
C5
Substituent
s

Structure
Type

Onset Duration Metabolism

Secobarbital
Allyl, 1-

Methylbutyl

Alkene/Branc

hed
Rapid Short

Extensive

(Epoxidation)

Allobarbital Allyl, Allyl Di-Alkene Intermediate Intermediate Epoxidation

Phenobarbital Ethyl, Phenyl
Aromatic/Sat

urated
Slow Long

Aromatic

Hydroxylation

Pentobarbital
Ethyl, 1-

Methylbutyl

Saturated/Bra

nched
Rapid Short/Inter.

Side-chain

Oxidation

Data Source: Derived from standard pharmacokinetic profiles [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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